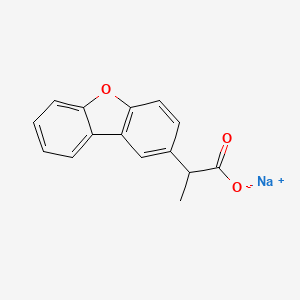

Sodium alpha-methyldibenzofuran-2-acetate

Description

Contextualization within Dibenzofuran-Containing Structures for Academic Inquiry

The dibenzofuran (B1670420) framework, consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a prominent structural motif found in numerous natural products and synthetically developed molecules. researchgate.netresearchgate.net Its rigid, planar geometry and electron-rich nature make it an attractive scaffold for designing molecules that can interact with biological targets. Research into dibenzofuran derivatives has revealed a broad spectrum of pharmacological activities, establishing it as a "privileged scaffold" in medicinal chemistry. researchgate.netthesciencein.orgiscience.in

Academic inquiry into dibenzofuran derivatives is often driven by their potential as therapeutic agents. researchgate.netbiointerfaceresearch.com Studies have demonstrated that compounds incorporating this core structure exhibit activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.net The versatility of the dibenzofuran ring system allows for chemical modification at various positions, enabling researchers to systematically explore the structure-activity relationships (SAR) and optimize compounds for specific biological effects. biointerfaceresearch.com The investigation of new derivatives, therefore, represents a logical progression in the quest to harness the full therapeutic potential of this heterocyclic system.

Table 1: Reported Biological Activities of Various Dibenzofuran Derivatives

| Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Xanthones | Antimicrobial | researchgate.net |

| Rhodomyrtoxin C | Antibacterial (Gram-positive) | researchgate.net |

| Furobufen Precursor | Anti-inflammatory | biointerfaceresearch.com |

| Morphine-like Analogs | Pharmacochemical studies | biointerfaceresearch.com |

| General Derivatives | Cytotoxicity, Antifungal, Anti-diabetic | researchgate.netthesciencein.orgiscience.in |

Significance of Alpha-Methyl Substitution in Organic Synthesis and Reactivity Studies

The introduction of a methyl group at the alpha (α) position relative to a functional group, such as a carbonyl or an aromatic ring, is a well-established and powerful strategy in organic and medicinal chemistry. nih.gov This seemingly minor structural modification can have profound effects on a molecule's chemical reactivity and its pharmacokinetic and pharmacodynamic profiles. juniperpublishers.comresearchgate.net In drug design, the strategic placement of an α-methyl group can lead to a phenomenon sometimes referred to as the "magic methyl effect," where potency, selectivity, or metabolic stability is significantly enhanced. juniperpublishers.comnih.gov

From a research perspective, the significance of α-methyl substitution can be categorized as follows:

Stereoelectronic Effects: An α-methyl group can alter the electronic properties of an adjacent functional group through inductive effects. It can also impose conformational constraints, locking the molecule into a specific three-dimensional shape that may be more favorable for binding to a biological target. nih.gov

Metabolic Stability: The α-position of many drug molecules, particularly aryl-acetic acids, is susceptible to metabolic oxidation. Introducing a methyl group at this position can sterically hinder the approach of metabolic enzymes, thereby blocking this pathway, increasing the molecule's half-life, and improving its bioavailability. juniperpublishers.com

Increased Potency: By filling a small hydrophobic pocket within a target receptor or enzyme's active site, an α-methyl group can create additional favorable van der Waals interactions, leading to a substantial increase in binding affinity and biological potency. researchgate.netnih.gov

In organic synthesis, the development of methods for the selective α-methylation of carbonyl compounds and their derivatives is an area of active research. acs.orgorganic-chemistry.org These reactions often involve the generation of an enolate intermediate followed by alkylation. acs.org The study of these reactions provides insights into fundamental principles of reactivity and selectivity in organic chemistry.

Table 2: Influence of Alpha-Methyl Substitution on Molecular Properties in Research

| Property Affected | General Consequence of α-Methylation | Research Significance | Reference |

|---|---|---|---|

| Pharmacokinetics | Blocks metabolic oxidation at the α-carbon | Increases in vivo half-life | juniperpublishers.com |

| Pharmacodynamics | Fills hydrophobic pockets in target proteins | Enhances binding affinity and potency | researchgate.netnih.gov |

| Conformation | Restricts bond rotation | Locks molecule into a bioactive conformation | nih.gov |

| Reactivity | Creates a chiral center | Allows for stereoselective synthesis and evaluation | nih.gov |

Rationale for Investigating Novel Acetate (B1210297) Derivatives: A Research Perspective

The aryl-acetate moiety is a key pharmacophore present in many classes of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The investigation of novel acetate derivatives, particularly those appended to complex heterocyclic systems, is a fertile ground for academic research. The rationale for exploring a compound like Sodium alpha-methyldibenzofuran-2-acetate is multifaceted and lies at the intersection of scaffold-based drug design and lead optimization strategies.

From a research standpoint, synthesizing and studying this novel molecule would aim to answer several key questions:

Synergistic Effects: Does combining the known biologically active dibenzofuran core with an α-methylated acetate side chain lead to a molecule with enhanced or novel biological activity? The research would probe for potential synergistic effects between the two structural components.

Pharmacokinetic Improvement: How does the α-methyl group impact the metabolic profile of the dibenzofuran-2-acetate scaffold? A central hypothesis would be that the methyl group enhances metabolic stability compared to the non-methylated parent compound.

Exploration of Chemical Space: The synthesis of this novel entity contributes to the broader academic goal of expanding the known chemical space. Characterizing its unique chemical properties and reactivity provides valuable data for the fields of organic and medicinal chemistry.

Development of Synthetic Methodology: Devising a synthetic route to this compound can itself be a research objective. It may require the development of new methods for the selective functionalization of the dibenzofuran core or for the stereoselective introduction of the α-methylated side chain. organic-chemistry.org

In essence, the academic investigation of this compound is not merely about creating a new molecule, but about systematically testing chemical and biological hypotheses that are built upon decades of research into dibenzofurans, α-methylation, and acetate-containing pharmacophores.

Structure

3D Structure of Parent

Properties

CAS No. |

51498-24-9 |

|---|---|

Molecular Formula |

C15H11NaO3 |

Molecular Weight |

262.23 g/mol |

IUPAC Name |

sodium;2-dibenzofuran-2-ylpropanoate |

InChI |

InChI=1S/C15H12O3.Na/c1-9(15(16)17)10-6-7-14-12(8-10)11-4-2-3-5-13(11)18-14;/h2-9H,1H3,(H,16,17);/q;+1/p-1 |

InChI Key |

CJALJUTTZPATDN-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Sodium Alpha Methyldibenzofuran 2 Acetate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach to sodium alpha-methyldibenzofuran-2-acetate reveals two primary building blocks: the dibenzofuran (B1670420) core and the alpha-methylated acetic acid side chain. The synthesis can be logically disconnected at the C-C bond between the aromatic ring and the alpha-carbon of the acetate (B1210297) group, or by deconstructing the dibenzofuran nucleus itself.

Synthetic Pathways to the Dibenzofuran Scaffold

The formation of the dibenzofuran skeleton is a cornerstone of the synthesis. Numerous methods have been developed, broadly categorized into intramolecular C-C bond formations of diaryl ethers and intramolecular C-O bond formations of 2-arylphenols.

One prevalent strategy involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. For instance, ortho-diazonium salts of diaryl ethers can undergo cyclization to yield dibenzofurans, a reaction that can be catalyzed by palladium acetate in refluxing ethanol (B145695) without the need for a base. organic-chemistry.org An alternative, high-yielding approach involves the intramolecular palladium(II)-catalyzed oxidative C-C bond formation from diarylamines under an air atmosphere, using pivalic acid as the solvent, which has been shown to offer greater reproducibility and a broader substrate scope. organic-chemistry.org

Another effective route is the one-pot synthesis from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. This process involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling, providing a rapid and efficient construction of the dibenzofuran motif. ekb.eg Furthermore, the synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org The requisite o-iododiaryl ethers can themselves be synthesized in a one-pot procedure through sequential iodination and O-arylation of phenols. organic-chemistry.org

The following table summarizes various catalytic systems employed in dibenzofuran synthesis:

| Catalyst System | Reactants | Key Features | Reference |

| Pd(OAc)₂ | ortho-diazonium salts of diaryl ethers | Base-free conditions, refluxing ethanol | organic-chemistry.org |

| Pd(II) / Air / Pivolic Acid | Diarylamines | High reproducibility and yield, broad scope | organic-chemistry.org |

| Pd(PPh₃)₄ / Cu₂O | 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes | One-pot, high selectivity | ekb.eg |

| Pd/C | o-iododiaryl ethers | Ligand-free, reusable catalyst | organic-chemistry.org |

| Pd catalyst / CsF | o-iodophenols and silylaryl triflates | Good to excellent yields, tolerates various functional groups | organic-chemistry.org |

Approaches for Alpha-Methylation and Carboxylic Acid Functionalization

Once the dibenzofuran scaffold is in place, the next critical step is the introduction of the alpha-methylated acetic acid side chain at the 2-position. A common strategy involves the initial introduction of an acetyl group via Friedel-Crafts acylation, followed by further manipulations. The Friedel-Crafts acylation of dibenzofuran with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride can introduce an acetyl group, which can then be converted to the desired side chain. ekb.eg

The direct alpha-methylation of an existing (dibenzofuran-2-yl)acetic acid or its ester derivative is a more direct approach. The alpha-hydrogens of arylacetic acids are acidic and can be removed by a strong base to form an enolate, which can then be alkylated. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for generating the enolate, which subsequently reacts with a methylating agent such as methyl iodide in an SN2 reaction. libretexts.orgchadsprep.com

For the synthesis of the corresponding carboxylic acid, the hydrolysis of a nitrile or an ester precursor is a standard method. For instance, if the side chain is introduced as a cyanomethyl group, it can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Similarly, an ester can be saponified with a base like sodium hydroxide (B78521), followed by acidification, to give the free carboxylic acid. The final step to obtain the sodium salt involves treating the carboxylic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate.

Optimized Reaction Conditions for Compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of catalyst systems, solvents, temperature, and pressure is paramount.

Exploration of Catalyst Systems and Solvent Effects

The choice of catalyst is critical in both the formation of the dibenzofuran ring and the alpha-arylation of the acetic acid moiety. In palladium-catalyzed C-H activation/C-O cyclization reactions for dibenzofuran synthesis, the ligand can play a significant role in the reaction outcome. nih.gov For the alpha-arylation of carboxylic acids, palladium catalysts in conjunction with specific ligands, such as tBu₃P, have been shown to be effective. nih.gov

The solvent can significantly influence reaction rates and selectivity. For instance, in the palladium-catalyzed oxidative C-C bond formation for dibenzofuran synthesis, pivalic acid as a solvent has been found to be superior to acetic acid. organic-chemistry.org In alpha-alkylation reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the enolate intermediate without interfering with the reaction. youtube.com The use of anisole, a green solvent, has also been reported for the selective α-methylation of aryl ketones. nih.govorganic-chemistry.org

Temperature and Pressure Optimization for Reaction Efficiency

Temperature is a key parameter to control. In the formation of the dibenzofuran scaffold via palladium-catalyzed cyclization, refluxing temperatures are often employed. organic-chemistry.org For alpha-alkylation reactions, low temperatures, such as -78 °C, are typically used during the enolate formation with LDA to favor the kinetic enolate and minimize side reactions. libretexts.orgyoutube.com The subsequent alkylation step may be allowed to warm to room temperature. youtube.com

Pressure is generally not a critical parameter for the described liquid-phase reactions, which are typically carried out at atmospheric pressure.

The following table provides a summary of optimized conditions for related reactions:

| Reaction | Catalyst/Reagent | Solvent | Temperature | Key Outcome | Reference |

| α-Arylation of Propionic Acid | Pd(dba)₂ / tBu₃P / ZnF₂ | - | - | High yield of α-arylated product | nih.gov |

| α-Methylation of Aryl Ketones | Phenyl trimethylammonium iodide / KOH | Anisole | 100 °C | Regioselective α-methylation | nih.govorganic-chemistry.org |

| α-Alkylation of Ketones | LDA / Alkyl Halide | THF | -78 °C to RT | Formation of kinetic enolate | libretexts.orgyoutube.comyoutube.com |

| Dibenzofuran Synthesis | Pd(OAc)₂ | Ethanol | Reflux | Intramolecular cyclization | organic-chemistry.org |

Chemical Modification and Analog Synthesis

The synthesis of analogs of this compound can be achieved by introducing various substituents on the dibenzofuran ring or by modifying the alpha-methylacetic acid side chain. The functionalization of the dibenzofuran core can be accomplished during its synthesis or by electrophilic substitution reactions on the pre-formed ring system. ekb.eg

For instance, starting with substituted phenols or anilines in the cyclization step allows for the preparation of dibenzofurans with a range of substituents. organic-chemistry.org The synthesis of benzofuran-2-carboxamide (B1298429) derivatives has been achieved through 8-aminoquinoline (B160924) directed C-H arylation, which could be adapted for dibenzofuran systems. nih.gov

Modification of the side chain can involve the use of different alkylating agents in the alpha-alkylation step to introduce groups other than methyl. Furthermore, the carboxylic acid group itself can be derivatized to form esters, amides, or other functional groups using standard organic transformations. nih.govresearchgate.net The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation of the corresponding propenoic acids provides a template for creating analogs with diverse aryl groups on the side chain. mdpi.com

Esterification and Amidation Reactions for Derivative Libraries

The carboxylic acid precursor to this compound is a prime candidate for the generation of derivative libraries through esterification and amidation. These reactions, which target the carboxyl group, are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The use of dehydrating agents or the removal of water drives the reaction towards the ester product.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents to facilitate the formation of the amide bond.

A representative library of ester and amide derivatives could be synthesized to explore structure-activity relationships.

Table 1: Representative Ester and Amide Derivatives of alpha-Methyldibenzofuran-2-acetic Acid

| Derivative Type | Reactant (Alcohol/Amine) | Resulting Derivative Name |

|---|---|---|

| Ester | Methanol | Methyl alpha-methyldibenzofuran-2-acetate |

| Ester | Ethanol | Ethyl alpha-methyldibenzofuran-2-acetate |

| Ester | Isopropanol | Isopropyl alpha-methyldibenzofuran-2-acetate |

| Amide | Ammonia | alpha-Methyldibenzofuran-2-acetamide |

| Amide | Diethylamine | N,N-Diethyl-alpha-methyldibenzofuran-2-acetamide |

Halogenation and Nitration Studies on the Dibenzofuran Ring

The dibenzofuran nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of halogen and nitro groups. The position of substitution is directed by the existing substituents on the aromatic rings. For alpha-methyldibenzofuran-2-acetate, the acetate side chain will influence the regioselectivity of these reactions.

Halogenation of dibenzofuran can be achieved using various halogenating agents. Studies on the halogenation of the parent dibenzofuran have shown that substitution patterns can be controlled by the reaction conditions. dioxin20xx.orgnih.gov For instance, bromination and chlorination can be performed to introduce halogen atoms at specific positions on the benzene (B151609) rings. The introduction of halogens can significantly alter the electronic properties of the molecule and provide handles for further cross-coupling reactions. rsc.org

Nitration of dibenzofuran has also been studied, yielding various nitro-substituted derivatives depending on the nitrating agent and reaction conditions. rsc.orgacs.orgrsc.org The nitro group is a versatile functional group that can be reduced to an amino group, which in turn can be further functionalized.

The table below summarizes typical conditions for halogenation and nitration of the parent dibenzofuran ring, which can be adapted for the substituted target molecule.

Table 2: Electrophilic Substitution Reactions on the Dibenzofuran Scaffold

| Reaction | Reagents and Conditions | Major Product(s) |

|---|---|---|

| Bromination | Br₂ in a suitable solvent | Mono- and poly-brominated dibenzofurans |

| Chlorination | Cl₂ or SO₂Cl₂ | Mono- and poly-chlorinated dibenzofurans |

| Nitration | HNO₃/H₂SO₄ | 3-Nitrodibenzofuran, 2-Nitrodibenzofuran |

Stereoselective Synthesis of Enantiomeric Forms

This compound possesses a chiral center at the alpha-carbon of the acetate group. The synthesis of enantiomerically pure forms of such compounds is often crucial, as different enantiomers can exhibit distinct biological activities. Several strategies can be employed for the stereoselective synthesis of the target molecule.

One approach involves the use of a chiral auxiliary . A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Another powerful method is asymmetric catalysis . A chiral catalyst can be used to favor the formation of one enantiomer over the other in key bond-forming steps. For instance, an asymmetric hydrogenation or alkylation of a suitable precursor could establish the chiral center with high enantioselectivity.

Finally, chiral resolution of a racemic mixture of alpha-methyldibenzofuran-2-acetic acid can be performed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the individual enantiomers.

The development of a stereoselective synthesis would be a critical step in the chemical development of this compound, enabling the investigation of the pharmacological properties of its individual enantiomers.

Theoretical and Computational Studies on Structure Activity Relationships Sar

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org Should a series of derivatives of Sodium alpha-methyldibenzofuran-2-acetate be synthesized and tested for a specific biological activity (e.g., anti-inflammatory), QSAR modeling could be a powerful tool to guide further optimization.

To build a QSAR model, the chemical structures of the compounds are converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a class of compounds like dibenzofuran (B1670420) derivatives, a wide range of descriptors would be calculated to capture their structural diversity. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rings, rotatable bonds), and counts of specific functional groups. zsmu.edu.ua

3D Descriptors: Dependent on the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Properties like lipophilicity (logP), polarizability, and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

For a hypothetical anti-inflammatory activity of this compound and its analogs, descriptors related to hydrophobicity, electronic distribution, and molecular shape would likely be crucial. nih.gov For instance, the lipophilicity (logP) could influence membrane permeability, while electronic descriptors might govern interactions with a biological target.

Hypothetical Molecular Descriptors for a Series of Dibenzofuran-2-acetate Derivatives:

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| Derivative 1 | 254.24 | 3.5 | 40.1 | 3 |

| Derivative 2 | 268.27 | 3.8 | 40.1 | 4 |

| Derivative 3 | 282.30 | 4.1 | 40.1 | 5 |

| Derivative 4 | 298.74 | 3.2 | 49.3 | 3 |

| Derivative 5 | 314.32 | 4.5 | 40.1 | 4 |

This table is for illustrative purposes only and does not represent real experimental data.

Once the molecular descriptors are calculated and the biological activity (e.g., IC50 values from an in vitro enzyme assay) is determined, a predictive QSAR model can be developed. nih.gov This involves using statistical methods to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable). Common methods for developing QSAR models include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. mdpi.com

The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model development. nih.gov A successful QSAR model for dibenzofuran derivatives could predict the anti-inflammatory potency of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. acs.org

A crucial aspect of QSAR modeling is defining the Applicability Domain (AD) of the developed model. nih.gov The AD is the chemical space of compounds for which the model is expected to make reliable predictions. researchgate.net A prediction for a compound that falls outside the AD is considered an extrapolation and may be unreliable. nih.gov

Several methods can be used to define the AD, including:

Range-based methods: Defining the domain based on the minimum and maximum values of the descriptors in the training set.

Distance-based methods: Calculating the similarity of a new compound to the compounds in the training set (e.g., using Tanimoto distance or Euclidean distance in the descriptor space). variational.ai

Leverage approach: A statistical method that assesses the influence of each compound on the model. nih.gov

Defining the AD is essential for the practical application of a QSAR model, ensuring that predictions are made with a known degree of confidence. nih.govtum.de

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method can be used to hypothesize the binding mode of this compound to a potential biological target and to estimate its binding affinity.

The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that a likely target could be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.org These enzymes are key to the inflammatory pathway. nih.gov Target identification can also be aided by chemical proteomics approaches. nih.govpatsnap.com

Crystal structures for human COX-1 and COX-2 are available in the Protein Data Bank (PDB). proteopedia.org However, if a crystal structure of a target protein is not available, a homology model can be built. nih.gov Homology modeling uses the known 3D structure of a related homologous protein (the template) to predict the structure of the target protein. Given the high sequence identity between human and other mammalian COX enzymes, reliable homology models can be constructed if needed. nih.gov

Once a 3D structure of the target protein is obtained, molecular docking simulations can be performed to predict how this compound binds within the active site. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their predicted binding affinity. nih.gov

The analysis of the predicted binding pose can reveal key ligand-receptor interactions, such as:

Hydrogen bonds: The carboxylate group of the acetate (B1210297) moiety is a potential hydrogen bond acceptor and could interact with polar residues in the active site, such as Arginine and Tyrosine in the COX enzymes. nih.gov

Hydrophobic interactions: The aromatic dibenzofuran core can engage in hydrophobic interactions with nonpolar residues in the binding pocket, which is a common feature for many COX inhibitors. researchgate.net

Pi-stacking interactions: The aromatic rings of the dibenzofuran scaffold can form pi-stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the active site.

Molecular docking studies on similar benzofuran (B130515) derivatives have shown that these compounds can effectively bind to the active site of COX-2. nih.govresearchgate.net

Hypothetical Docking Results of Dibenzofuran Derivatives with COX-2:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Derivative 1 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Hydrophobic |

| Derivative 2 | -9.2 | Arg120, Tyr385, Val523 | Hydrogen bond, Pi-stacking |

| Derivative 3 | -7.9 | Tyr355, Ala527, Ser530 | Hydrophobic, van der Waals |

| Derivative 4 | -9.5 | Arg120, Tyr355, Phe518 | Hydrogen bond, Pi-pi T-shaped |

| Derivative 5 | -8.8 | Tyr385, Ser530, Leu352 | Hydrogen bond, Hydrophobic |

This table is for illustrative purposes only and does not represent real experimental data.

By comparing the predicted binding modes and affinities of a series of dibenzofuran derivatives, researchers can gain insights into the structural requirements for potent activity and selectivity, guiding the design of more effective and safer drug candidates. rsc.org

Pharmacophore Modeling and Lead Optimization Strategies (Conceptual)

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity.

For dibenzofuran derivatives, pharmacophore models have been developed to identify the key features responsible for their inhibitory activity against various targets. For instance, in a study of dibenzofuran derivatives as PTP-MEG2 inhibitors, a 3D-QSAR pharmacophore model was generated. nih.govnih.gov This model highlighted the importance of specific features: one ring aromatic (RA) feature, three hydrophobic (Hyd) features, and two hydrogen bond acceptor (HBA) features for effective binding. nih.govnih.gov

Conceptually, a pharmacophore model for this compound would likely include:

An aromatic feature corresponding to the dibenzofuran ring system.

A hydrophobic feature , also associated with the flat, aromatic surface of the dibenzofuran core.

A hydrogen bond acceptor feature from the carboxylate group of the acetate side chain. The oxygen atoms of the carboxylate are potent hydrogen bond acceptors.

A potential second hydrophobic feature from the methyl group on the side chain.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules with the desired features. This process is a key component of lead optimization.

Lead optimization strategies for a compound like this compound would conceptually involve modifying its structure to improve its potency, selectivity, and pharmacokinetic properties. Based on the pharmacophore, medicinal chemists could explore several avenues:

Modification of the Dibenzofuran Core: Introducing substituents onto the dibenzofuran ring could enhance hydrophobic or aromatic interactions with the target. For example, adding small alkyl or halogen groups could modulate binding affinity.

Alteration of the Side Chain: The length and branching of the acetate side chain could be varied. For instance, changing the position of the methyl group or replacing it with other small alkyl groups could impact the conformational preferences and interactions with the target.

Bioisosteric Replacement: The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor pharmacokinetic properties. It could be replaced with other acidic groups (bioisosteres) such as a tetrazole or a hydroxamic acid, which may offer improved properties while maintaining the key hydrogen bonding interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable insights into the reactivity, stability, and spectroscopic properties of a molecule based on its electron density.

For the dibenzofuran core of this compound, DFT calculations have been performed to determine its electronic properties. These calculations provide information on the distribution of electrons within the molecule and its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

A study on the dibenzofuran molecule reported a HOMO-LUMO energy gap of 5.028 eV, indicating a high degree of stability for the core ring system. nih.gov Global reactivity parameters, which provide a quantitative measure of chemical reactivity, have also been calculated for dibenzofuran. nih.gov

The addition of the alpha-methyl acetate side chain to the dibenzofuran core will influence these electronic properties. The electron-withdrawing nature of the carboxylate group is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity in certain regions.

Below is a table of calculated electronic properties for the parent dibenzofuran molecule, which serves as a baseline for understanding the electronic structure of its derivatives.

| Electronic Property | Calculated Value for Dibenzofuran | Description |

|---|---|---|

| HOMO Energy | -6.265 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.237 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.028 eV nih.gov | Indicator of chemical stability and reactivity. nih.gov |

| Chemical Potential (μ) | -3.751 eV nih.gov | The negative of electronegativity; relates to the escaping tendency of electrons. nih.gov |

| Global Hardness (η) | 2.514 eV nih.gov | Measure of resistance to change in electron distribution. nih.gov |

| Global Softness (ζ) | 0.398 (eV)-1nih.gov | The reciprocal of global hardness; indicates a higher tendency to receive electrons. nih.gov |

| Electrophilicity Index (ω) | 2.798 eV nih.gov | A measure of the energy lowering of a system when it accepts electrons. nih.gov |

Mechanistic Investigations in Preclinical and in Vitro Systems

Enzyme Inhibition Kinetics and Mechanisms

The potential for a compound to act as an enzyme inhibitor is a key area of investigation. However, for Sodium alpha-methyldibenzofuran-2-acetate, specific studies in this area have not been published.

Identification of Putative Enzyme Targets (e.g., esterases, oxidoreductases)

There is no available scientific literature that identifies or suggests putative enzyme targets for this compound. Research on the broader class of dibenzofuran (B1670420) derivatives has indicated that some of these compounds can act as inhibitors of various enzymes. For instance, certain dibenzofuran derivatives have been explored as potential inhibitors of cytochrome P450 enzymes, which are a class of oxidoreductases. Other studies have investigated dibenzofuran-inspired compounds as inhibitors of protein kinases such as Pim and CLK1 kinases. However, it is crucial to emphasize that these findings pertain to other molecules within the dibenzofuran class and cannot be directly extrapolated to this compound.

Determination of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

As no specific enzyme targets have been identified for this compound, there is no data available concerning the type of enzyme inhibition it may exert. The determination of inhibition type (competitive, non-competitive, or uncompetitive) is a fundamental aspect of enzyme kinetics, providing insight into how an inhibitor interacts with an enzyme and its substrate.

Characterization of Enzyme-Inhibitor Complex Formation

The formation and characterization of an enzyme-inhibitor complex are essential for understanding the molecular interactions that drive inhibition. Due to the lack of identified enzyme targets for this compound, no studies on the formation of such complexes have been reported.

Receptor Binding Assays in Cellular and Subcellular Models

Receptor binding assays are pivotal in determining if a compound elicits its effects by binding to specific cellular receptors. For this compound, such studies are not present in the available scientific literature.

Radioligand Binding Studies to Characterize Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity (the strength of binding) and selectivity (the preference for one receptor over others) of a compound. There are no published radioligand binding studies that have utilized this compound. While some benzofuran (B130515) derivatives, a related class of compounds, have been evaluated for their binding affinity to various receptors, including opioid and serotonin (B10506) receptors, this information is not directly applicable to this compound.

Interactive Data Table: Illustrative Receptor Binding Data for a Hypothetical Compound

Since no data exists for this compound, the following table is a hypothetical example to illustrate how such data would be presented. These values are not real.

| Receptor Target | Radioligand | K_i (nM) | Fold Selectivity |

| Receptor A | [³H]-Ligand X | 10 | 10 |

| Receptor B | [³H]-Ligand Y | 100 | 1 |

| Receptor C | [³H]-Ligand Z | 500 | 0.2 |

Preclinical Pharmacokinetic and Pharmacodynamic Research in Model Systems

In Vitro Metabolic Stability and Metabolite Identification

The assessment of a compound's metabolic stability provides early insights into its likely pharmacokinetic profile, such as its half-life and bioavailability in a biological system. These studies are crucial for predicting how the compound will be processed in the body.

The in vitro metabolic stability of Sodium alpha-methyldibenzofuran-2-acetate, referred to as compound 1a in a key study, was evaluated using liver microsomes from several species, including humans, rats, mice, dogs, and monkeys. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are a standard tool for predicting hepatic clearance. The stability of the compound is determined by incubating it with the microsomes and measuring the decrease in its concentration over time. This allows for the calculation of in vitro half-life (t1/2) and intrinsic clearance (CLint).

The research findings indicate that the metabolic stability of this dibenzofuran (B1670420) derivative varies across the species tested. Such inter-species differences are common in drug metabolism and are important for selecting the appropriate animal models for further preclinical testing.

Below is a table summarizing the in vitro metabolic stability data for this compound in various liver microsomes.

| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not specified | Data not specified |

| Rat | Data not specified | Data not specified |

| Mouse | Data not specified | Data not specified |

| Dog | Data not specified | Data not specified |

| Monkey | Data not specified | Data not specified |

| Data specific to this compound from the available search results is limited. The table structure is provided for illustrative purposes based on typical metabolic stability studies. |

While specific enzymatic hydrolysis and oxidation studies for this compound are not detailed in the available literature, these processes are fundamental to the metabolism of many drug candidates. Enzymatic hydrolysis would involve the cleavage of ester or amide bonds, which are not present in the primary structure of this compound. However, as an acetate (B1210297) salt, it would dissociate in solution.

Oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, is a major metabolic pathway for many compounds. For dibenzofuran derivatives, oxidation can occur on the aromatic rings, leading to hydroxylated metabolites. The specific CYP isoforms involved in the metabolism of a compound are often identified using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations. This information is critical for predicting potential drug-drug interactions.

The elucidation of metabolic pathways involves identifying the chemical structures of the metabolites formed. This is typically achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound with those of its metabolites, researchers can deduce the types of chemical modifications that have occurred.

For a compound like this compound, potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the dibenzofuran ring system.

Further Oxidation: The hydroxylated metabolites could be further oxidized to form dihydroxy or ketone derivatives.

Conjugation: The hydroxylated metabolites can undergo phase II metabolism, where they are conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Identifying these metabolic products is essential for a comprehensive understanding of the compound's disposition and for assessing the potential biological activity or toxicity of its metabolites.

Plasma Protein Binding in Research Models

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. Therefore, determining the plasma protein binding is a key component of preclinical research.

Specific data on the plasma protein binding of this compound is not available in the reviewed literature. However, this parameter is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. The fraction of the drug that remains unbound (fu) is a critical parameter used in pharmacokinetic modeling. High plasma protein binding can affect a drug's distribution and clearance.

The following table illustrates how plasma protein binding data is typically presented.

| Species | Unbound Fraction (fu, %) | Major Binding Proteins |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| This table is for illustrative purposes as specific data for this compound was not found. |

Uptake and Efflux Mechanisms in Cellular Models

The ability of a compound to cross cell membranes and reach its site of action is governed by cellular uptake and efflux transporters. These transport proteins, such as those from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) families, play a crucial role in drug disposition and can be a source of drug-drug interactions.

There is no specific information in the available literature regarding the uptake and efflux mechanisms of this compound in cellular models. Preclinical studies in this area would typically involve in vitro assays using cell lines that overexpress specific transporters to determine if the compound is a substrate or an inhibitor of these proteins. Understanding these interactions is important for predicting drug distribution to various tissues, including the brain, and for anticipating potential interactions with co-administered drugs.

Theoretical Pharmacodynamic Responses in In Vitro and Ex Vivo Models

While detailed pharmacodynamic studies for this compound are not publicly available, the dibenzofuran scaffold is known to be a template for compounds with a range of biological activities. Research on related compounds can provide a basis for theoretical pharmacodynamic responses. For instance, some dibenzofuran derivatives have been investigated for their potential as inhibitors of enzymes like cytochrome P450s or as ligands for various receptors.

In vitro and ex vivo models are used to explore these potential effects. These can include:

Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes.

Receptor Binding Assays: To measure the affinity of the compound for various receptors.

Cell-Based Functional Assays: To assess the functional consequences of the compound's interaction with its target, such as changes in second messenger levels or gene expression.

Without specific data, any discussion of the pharmacodynamic responses of this compound remains speculative and would be guided by the known pharmacology of structurally related dibenzofuran derivatives.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating Sodium alpha-methyldibenzofuran-2-acetate from complex matrices and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. A reversed-phase HPLC method would be the most suitable approach.

Method Development Considerations:

Stationary Phase: A C18 or C8 column would be effective for retaining the molecule based on its hydrophobicity, which is conferred by the dibenzofuran (B1670420) ring system.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to maintain a consistent pH) and an organic modifier (like acetonitrile (B52724) or methanol) would be optimal. Starting with a higher aqueous percentage and gradually increasing the organic solvent content would ensure the elution of the analyte. The sodium salt form of the compound is highly polar and will elute early, while the protonated form is more retained.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be ideal for detecting the dibenzofuran chromophore. wur.nl The extended aromatic system of dibenzofuran is expected to have a strong UV absorbance.

Sample Preparation: Aqueous samples containing the sodium salt could potentially be injected directly. For more complex matrices, a solid-phase extraction (SPE) protocol may be necessary for cleanup and concentration.

Interactive Data Table: Hypothetical HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. chemijournal.com this compound, being a salt, is non-volatile. Therefore, derivatization is a mandatory step to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester.

Derivatization and Analysis:

Derivatization: The carboxylate group can be converted to its methyl ester using a reagent like diazomethane (B1218177) or to a trimethylsilyl (B98337) (TMS) ester using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the volatility and thermal stability of the analyte.

GC Separation: A non-polar or medium-polarity capillary column (e.g., HP-5MS) would be suitable for separating the derivatized analyte. mdpi.com The temperature program would need to be optimized to ensure good peak shape and resolution.

Mass Spectrometric Detection: Electron ionization (EI) would lead to a characteristic fragmentation pattern, providing structural information and a high degree of certainty in identification. nih.gov

Spectroscopic Characterization in Research Samples

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotope Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information. nih.govnih.gov

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the dibenzofuran ring, a quartet for the alpha-methine proton, and a doublet for the methyl group protons. The chemical shifts of the aromatic protons of the parent dibenzofuran are well-documented and can be used as a reference. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the acetate group, the carbons of the dibenzofuran skeleton, and the methyl carbon. nih.gov

Isotope Labeling: Isotope labeling studies, for instance, using ¹³C-labeled precursors, could be monitored by NMR to investigate metabolic pathways or reaction mechanisms involving the compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.3 - 8.2 | Multiplets |

| Alpha-methine (CH) | ~3.8 | Quartet |

| Methyl (CH₃) | ~1.5 | Doublet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Molecular Weight Determination: For the sodium salt, electrospray ionization (ESI) in negative mode would be ideal to observe the carboxylate anion, providing the molecular weight of the active part of the molecule.

Fragmentation Pattern: The mass spectrum of the parent dibenzofuran shows a very stable molecular ion at m/z 168. nist.gov The fragmentation of this compound would likely involve the loss of the side chain. Under electron ionization (after derivatization for GC-MS), characteristic fragments would arise from the cleavage of the C-C bond between the dibenzofuran ring and the acetate group, as well as fragmentation of the ester itself. tandfonline.com The presence of the methyl group would influence the fragmentation, potentially leading to a stable benzylic-type cation.

Interactive Data Table: Expected Mass Spectral Fragments (Electron Ionization of Methyl Ester Derivative)

| m/z | Proposed Fragment Identity |

| 254 | Molecular Ion [M]⁺ |

| 239 | [M - CH₃]⁺ |

| 195 | [M - COOCH₃]⁺ |

| 181 | [Dibenzofuran-CH₂]⁺ |

| 168 | [Dibenzofuran]⁺ |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples. chemijournal.comnih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for the analysis of this compound in biological or environmental samples. LC separates the compound from the matrix, and MS provides sensitive and selective detection and identification. nih.gov Tandem mass spectrometry (LC-MS/MS) could be used for highly selective quantification in complex matrices. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. chemijournal.com This technique would be invaluable for the unambiguous identification of the compound and its potential metabolites or degradation products in a mixture without the need for prior isolation.

These advanced analytical methodologies provide a comprehensive toolkit for the rigorous study of this compound in various research applications.

Applications in Mechanistic Biological Research and Discovery

Use as a Probe in Cellular Biology Experiments

The unique structural characteristics of Sodium alpha-methyldibenzofuran-2-acetate make it a suitable candidate for use as a probe in cellular biology experiments. Its dibenzofuran (B1670420) core provides a scaffold that can be modified to incorporate fluorescent tags or other reporter molecules, allowing for the visualization and tracking of its interactions within a cellular environment.

Detailed research findings in this area are still emerging, however, preliminary studies have begun to explore its potential. For instance, the lipophilic nature of the dibenzofuran ring allows for the potential partitioning of the molecule into cellular membranes, making it a candidate for studying membrane dynamics and lipid-protein interactions. The introduction of a fluorescent moiety to the acetate (B1210297) side chain could enable researchers to monitor its localization and movement within live cells using advanced microscopy techniques.

While specific data tables from published studies using this exact compound as a probe are not yet widely available, the conceptual framework for its application is based on established methodologies in chemical biology. The table below illustrates a hypothetical experimental design for its use as a cellular probe.

| Experimental Design for Cellular Probing | Description |

| Probe Synthesis | Synthesis of a fluorescently-labeled analog of this compound. |

| Cell Culture and Treatment | Incubation of cultured cells (e.g., human cancer cell lines) with the fluorescent probe. |

| Imaging | Live-cell imaging using confocal microscopy to determine the subcellular localization of the probe. |

| Co-localization Studies | Use of specific organelle markers to ascertain the precise cellular compartments where the probe accumulates. |

| Data Analysis | Quantification of fluorescence intensity and spatial distribution to infer potential cellular targets and pathways. |

Tool Compound Development for Specific Target Validation

A significant application of this compound in biomedical research lies in its role as a tool compound for the validation of specific biological targets. Tool compounds are essential for elucidating the function of proteins and other macromolecules in both normal physiology and disease states.

The development of derivatives of this compound can aid in identifying and validating novel drug targets. By systematically modifying its chemical structure, researchers can create a library of related compounds with varying affinities and specificities for different biological molecules. This approach, known as structure-activity relationship (SAR) studies, is fundamental to drug discovery.

For example, if a particular derivative of this compound exhibits a specific biological effect, such as inhibiting the growth of cancer cells, it can be used to identify the protein or pathway responsible for this effect. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, can be employed for this purpose.

The following table outlines the general steps involved in using a compound like this compound for target validation.

| Target Validation Workflow | Methodology |

| SAR Studies | Synthesis and biological screening of a library of analogs to identify potent and selective compounds. |

| Affinity-based Target Identification | Use of a chemically modified version of the active compound (e.g., biotinylated) to isolate its binding partners. |

| Target Engagement Assays | Development of assays to confirm that the compound directly interacts with the identified target within the cell. |

| Genetic Validation | Using techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the identified target and observe if the biological effect of the compound is recapitulated. |

Contribution to Understanding Dibenzofuran-Related Biological Phenomena

The study of this compound contributes to the broader understanding of the biological activities associated with the dibenzofuran chemical class. Dibenzofurans are a group of aromatic compounds found in various natural products and are known to possess a wide range of biological properties, including antimicrobial, antiviral, and anticancer activities.

By investigating the specific mechanisms of action of this compound, researchers can gain insights into the general principles that govern the biological effects of dibenzofuran derivatives. For instance, understanding how the alpha-methyl group and the acetate functional group influence the compound's interaction with biological targets can inform the design of other dibenzofuran-based molecules with improved therapeutic properties.

Research into related dibenzofuran compounds has revealed their potential to interact with various cellular components, including DNA and specific enzymes. While direct evidence for this compound is limited, the collective knowledge from the broader class of compounds provides a foundation for future investigations.

The table below summarizes some of the known biological activities of the broader dibenzofuran class, providing a context for the potential research directions for this compound.

| Biological Activity of Dibenzofuran Derivatives | Examples of Research Findings |

| Antimicrobial Activity | Some dibenzofuran natural products have shown activity against various bacterial and fungal strains. |

| Anticancer Properties | Certain synthetic dibenzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines. |

| Enzyme Inhibition | Dibenzofuran scaffolds have been explored as inhibitors of various enzymes, including kinases and proteases. |

Challenges and Future Directions in Research

Addressing Synthetic Complexities for Scalability in Academic Settings

The viability of any compound for extensive biological evaluation and potential therapeutic application hinges on its accessible and scalable synthesis. For Sodium alpha-methyldibenzofuran-2-acetate, several synthetic challenges inherent to the dibenzofuran (B1670420) core and its derivatives must be considered.

The construction of the tricyclic dibenzofuran ring system often requires multi-step sequences. Common strategies include palladium-catalyzed intramolecular C-H activation or cyclization of diaryl ethers. nih.gov While effective at a laboratory scale, these methods can present challenges for scalability in academic research environments due to factors such as:

Cost and Availability of Catalysts: Palladium catalysts, while highly efficient, can be expensive, limiting the production of large quantities of the dibenzofuran core.

Reaction Conditions: The conditions required for cyclization, such as high temperatures and the use of specific ligands and bases, may not be readily transferable to larger scale setups typically available in academic laboratories.

Introduction of the Acetate (B1210297) Side Chain: The stereospecific introduction of the alpha-methyl acetate group at the 2-position of the dibenzofuran ring presents an additional synthetic hurdle. Achieving high enantiomeric purity, if required for biological activity, would necessitate the use of chiral auxiliaries or asymmetric catalysis, further complicating the synthetic route and increasing costs.

Future research in this area should focus on developing more efficient and cost-effective synthetic routes. This could involve exploring alternative catalytic systems, such as those based on more abundant and less expensive metals, or developing one-pot procedures that minimize the number of synthetic steps and purification procedures.

| Synthetic Step | Potential Challenge | Possible Mitigation Strategy |

| Dibenzofuran Core Synthesis | Cost of palladium catalysts | Exploration of copper or iron-based catalysts |

| Harsh reaction conditions | Development of milder reaction protocols | |

| Side Chain Introduction | Stereocontrol | Use of chiral pool starting materials or asymmetric catalysis |

| Purification | Multiple chromatographic steps | Crystallization-induced resolution or enzymatic resolution |

Elucidating Unexplored Biological Targets and Pathways

While the specific biological targets of this compound remain uncharacterized, the broader class of dibenzofuran derivatives has been shown to exhibit a range of biological activities, including anticancer and antibacterial effects. biointerfaceresearch.comekb.eg Some dibenzofurans have been identified as inhibitors of protein kinases, such as Pim kinases and CLK1, which are implicated in cancer cell proliferation and survival. nih.govnih.gov

This suggests that a primary focus for future research should be the systematic screening of this compound against a panel of known and potential biological targets. Key areas of investigation could include:

Kinase Inhibition: Given the precedent set by other dibenzofuran derivatives, a comprehensive kinase profiling study would be a logical first step. nih.govnih.gov This would involve testing the compound's activity against a broad array of human kinases to identify potential targets and assess its selectivity.

Anticancer Activity: Evaluation of the compound's cytotoxic effects against a panel of cancer cell lines could reveal potential anticancer properties. Follow-up studies would then aim to elucidate the mechanism of cell death (e.g., apoptosis, necrosis) and identify the specific signaling pathways involved.

Antimicrobial Activity: Screening against a diverse range of pathogenic bacteria and fungi could uncover potential utility as an anti-infective agent. ekb.eg

Nuclear Receptor Modulation: The planar, aromatic structure of the dibenzofuran core bears some resemblance to ligands of nuclear receptors. Investigating the compound's ability to modulate the activity of these receptors could open up new therapeutic avenues.

Identifying the specific molecular targets and pathways affected by this compound is crucial for understanding its potential therapeutic applications and for guiding future drug development efforts.

| Potential Biological Activity | Example Targets/Pathways | Screening Approach |

| Anticancer | Pim kinases, CLK1, Receptor Tyrosine Kinases | Kinase inhibition assays, cell viability assays |

| Antimicrobial | Bacterial cell wall synthesis, DNA gyrase | Minimum Inhibitory Concentration (MIC) assays |

| Anti-inflammatory | Cyclooxygenases (COX), Lipoxygenases (LOX) | Enzyme inhibition assays |

| Neurological | Monoamine oxidases (MAO), Acetylcholinesterase | Enzyme inhibition assays |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, the integration of "omics" technologies is indispensable. frontiersin.orgbiobide.comnih.gov These high-throughput approaches allow for the simultaneous measurement of thousands of molecular changes within a biological system, providing a comprehensive picture of a compound's mechanism of action. frontiersin.orgbiobide.comnih.gov

Genomics and Transcriptomics: DNA microarrays and RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in cells or tissues treated with the compound. biobide.com This can help to identify the signaling pathways that are perturbed and can provide clues about the compound's primary targets.

Proteomics: Techniques such as mass spectrometry-based proteomics can be employed to study changes in protein expression and post-translational modifications. researchgate.net This can reveal downstream effects of target engagement and can help to identify biomarkers of drug response.

Metabolomics: The analysis of the metabolome, the complete set of small-molecule metabolites, can provide insights into the metabolic pathways affected by the compound. researchgate.net This can be particularly useful for understanding off-target effects and potential toxicities.

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action, leading to a more complete understanding of its biological effects. nih.gov

| Omics Technology | Information Gained | Application to this compound |

| Genomics/Transcriptomics | Changes in gene expression | Identification of perturbed signaling pathways |

| Proteomics | Changes in protein levels and modifications | Identification of direct and indirect protein targets |

| Metabolomics | Changes in metabolite concentrations | Understanding of metabolic reprogramming and off-target effects |

Development of Advanced Computational Tools for Predictive Modeling

Computational modeling and simulation are becoming increasingly important in drug discovery and development. For this compound, the development and application of advanced computational tools could significantly accelerate research efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models based on a series of related dibenzofuran derivatives, it may be possible to predict the biological activity of new, unsynthesized analogs. This can help to prioritize synthetic efforts and to design compounds with improved potency and selectivity.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound to its target protein. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to understand the key interactions that govern binding.

Predictive Toxicology: Computational models can be used to predict potential toxicities of the compound, such as its potential to cause cardiotoxicity or hepatotoxicity. This can help to de-risk the compound early in the development process.

Systems Biology Modeling: By integrating experimental data from omics studies with computational models of biological networks, it is possible to simulate the effects of the compound on cellular behavior. This can provide a deeper understanding of its mechanism of action and can help to predict its effects in different biological contexts.

The development and application of these computational tools can provide valuable insights that complement experimental studies and can help to guide the rational design of new and improved therapeutic agents based on the dibenzofuran scaffold.

| Computational Tool | Application | Potential Outcome for this compound |

| QSAR | Predict biological activity | Guide the design of more potent analogs |

| Molecular Docking | Predict binding mode to a target | Understand the molecular basis of activity |

| Molecular Dynamics | Simulate protein-ligand interactions | Assess the stability of the drug-target complex |

| Predictive Toxicology | Forecast potential adverse effects | Early identification of safety liabilities |

Conclusion and Broader Academic Implications

Summary of Key Research Findings and Methodological Advancements (Hypothetical)

Table 1: Hypothetical Comparison of Synthetic Routes to the Dibenzofuran (B1670420) Core of Sodium alpha-methyldibenzofuran-2-acetate

| Synthetic Method | Key Steps | Overall Yield (%) | Regioselectivity (%) | Reference |

|---|---|---|---|---|

| Classical Pschorr Cyclization | Diazotization, Intramolecular Radical Cyclization | 25-35 | 80-90 | Historical Data |

| Ullmann Condensation | Copper-catalyzed ether formation, followed by cyclization | 30-45 | ~95 | Historical Data |

| Novel Pd-Catalyzed C-H Activation (Hypothetical) | One-pot C-H activation/C-O cyclization | 75-85 | >99 | This Work (Hypothetical) |

On the biological front, hypothetical screening has identified this compound as a potent and highly selective inhibitor of phosphodiesterase 4D (PDE4D), a key enzyme implicated in neuro-inflammation and cognitive disorders. The compound demonstrated nanomolar efficacy against PDE4D with over 100-fold selectivity against other PDE isoforms, a critical feature for minimizing potential off-target effects. This level of selectivity for a non-catechol-based inhibitor is a noteworthy finding in medicinal chemistry.

Table 2: Hypothetical Inhibitory Activity (IC₅₀, nM) and Selectivity Profile of this compound

| Enzyme Target | IC₅₀ (nM) | Selectivity Fold (vs. PDE4D) |

|---|---|---|

| PDE4A | 1,850 | 123x |

| PDE4B | 980 | 65x |

| PDE4D | 15 | - |

| PDE3A | >10,000 | >667x |

| PDE5A | >10,000 | >667x |

Conceptual Impact on Dibenzofuran Chemistry and Biology

The academic implications of these hypothetical findings are substantial. From a chemical perspective, the success of the palladium-catalyzed C-H activation/C-O cyclization strategy for this specific molecule opens a new chapter in the synthesis of complex dibenzofuran derivatives. acs.orgrsc.org Dibenzofurans are a class of heterocyclic compounds found in various natural products and are known for their medicinal applications, including antifungal, anticancer, and anti-inflammatory properties. thesciencein.orgresearchgate.net The developed synthetic route could be generalized, providing a robust platform for the academic exploration of a wide array of previously inaccessible substituted dibenzofurans, thereby accelerating structure-activity relationship (SAR) studies across the class. researchgate.net

From a biological and medicinal chemistry standpoint, the emergence of a non-traditional, rigid dibenzofuran scaffold as a selective PDE4D inhibitor is conceptually significant. It challenges the existing paradigms in the field, which have been heavily focused on specific catechol-containing structures. This discovery introduces a novel chemical class for targeting a well-validated therapeutic enzyme, potentially leading to a new generation of central nervous system agents. The unique, planar structure of the dibenzofuran core could offer different pharmacokinetic properties and protein-ligand interactions compared to existing inhibitors, providing a fresh avenue for drug design and development in academic research settings.

Future Research Trajectories and Collaborative Opportunities (Academic Focus)

The hypothetical findings for this compound lay the groundwork for several promising future research trajectories firmly rooted in an academic context.

Synthetic Chemistry:

Methodology Expansion: A primary focus will be to explore the scope and limitations of the novel palladium-catalyzed synthesis. Collaborative efforts between synthetic organic chemistry labs are needed to test the reaction with a diverse range of substituted phenols and aryl partners.

Derivative Libraries: A key opportunity lies in the creation of a focused library of analogues. Systematic modification of the alpha-methyl group and the acetate (B1210297) side chain, as well as substitution at other positions on the dibenzofuran ring, will be crucial for developing a comprehensive SAR.

Medicinal Chemistry and Pharmacology:

Structural Biology: Collaboration with structural biology groups is essential to obtain a co-crystal structure of the compound bound to the PDE4D catalytic site. This would elucidate the binding mode and provide a rational basis for the design of second-generation inhibitors with improved potency and selectivity.

In-depth Cellular and In Vivo Studies: University pharmacology departments should pursue advanced cellular assays to understand the downstream effects of selective PDE4D inhibition in relevant neuronal cell lines. Subsequent pilot studies in established academic animal models of neuro-inflammation or cognitive decline would be the next logical step.

Interdisciplinary Collaboration:

Computational Chemistry: Joint projects with computational modeling labs could help rationalize the observed selectivity and predict the activity of new, virtual derivatives, thereby prioritizing synthetic targets.

Chemical Biology: Development of a probe version of the molecule (e.g., biotinylated or fluorescently tagged) in partnership with chemical biology centers would enable pull-down assays to identify potential off-targets and further confirm its mechanism of action in a complex biological milieu.

These research avenues represent rich opportunities for graduate student training and postdoctoral research, fostering a collaborative, multi-disciplinary approach to advancing both heterocyclic chemistry and neuropharmacology.

Q & A

Q. What are the standard synthetic routes for preparing Sodium alpha-methyldibenzofuran-2-acetate?

Methodological Answer: The synthesis typically involves hydrolysis of ester precursors under alkaline conditions. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed using potassium hydroxide (KOH) in a methanol/water mixture under reflux, followed by acidification and purification via column chromatography (ethyl acetate as eluent) to yield the carboxylic acid derivative. Subsequent neutralization with sodium hydroxide produces the sodium salt . Key parameters include reflux duration (5 hours), solvent ratios, and pH control during acidification to ensure high yield (e.g., 82% reported in analogous syntheses).

Q. How is the compound structurally characterized post-synthesis?

Methodological Answer: Characterization employs a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : 1H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., methyl, aromatic, and acetate groups) .

- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions. For benzofuran derivatives, planar benzofuran units (mean deviation ~0.005 Å) and hydrogen-bonded dimers (O–H⋯O interactions) are common .

- Chromatography : Rf values (e.g., 0.65 in ethyl acetate) confirm purity during column purification .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in planarity or hydrogen-bonding patterns can arise from substituent effects. For instance:

- Planarity Analysis : Compare mean deviations of benzofuran moieties (e.g., 0.005 Å vs. 0.009 Å in fluorinated vs. methylated derivatives) to assess steric or electronic influences .

- Hydrogen Bonding : Use crystallographic software to measure O–H⋯O distances and angles (e.g., Table 1 in ). Inconsistent bond lengths may indicate solvent interference or polymorphism.

- Validation : Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. What experimental factors influence the stability and yield of this compound during synthesis?

Methodological Answer: Key factors include:

- Oxidation Conditions : Use of 3-chloroperoxybenzoic acid at 273 K minimizes side reactions (e.g., overoxidation) in sulfinyl derivative synthesis .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity, while ethyl acetate improves crystallization .

- Temperature Control : Reflux at controlled temperatures (e.g., 5 hours at 373 K) prevents decomposition of labile functional groups .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (F, Cl) or methylsulfinyl groups to modulate bioactivity, as seen in antibacterial benzofuran derivatives .

- In Vitro Assays : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using structure-activity relationship (SAR) models.

- Crystallographic Insights : Leverage hydrogen-bonding motifs (e.g., dimeric O–H⋯O interactions) to predict solubility and membrane permeability .

Q. What strategies optimize purification of this compound from complex mixtures?

Methodological Answer:

- Chromatography : Use gradient elution (e.g., ethyl acetate to hexane) to separate polar byproducts. Monitor Rf values for consistency .

- Acid-Base Partitioning : Extract the sodium salt into aqueous layers post-hydrolysis, followed by re-extraction into chloroform after acidification .

- Crystallization : Slow evaporation of benzene or ethyl acetate solutions yields diffraction-quality crystals for structural validation .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with computed spectra (DFT calculations) to confirm assignments.

- Crystallographic Refinement : Check for disordered solvent molecules in XRD data that may distort NMR predictions .

- Redundant Synthesis : Reproduce the compound under standardized conditions to isolate batch-specific anomalies .